3-氯-4-氟-5-丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-fluoro-5-propoxyphenylboronic acid is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

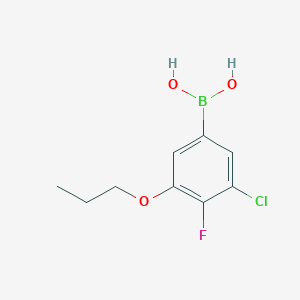

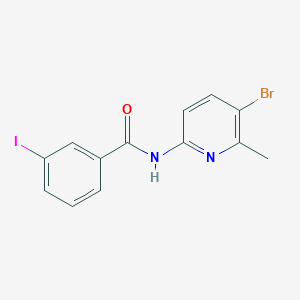

The molecular formula of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is C9H11BClFO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Chemical Reactions Analysis

3-Chloro-4-fluorophenylboronic Acid has been used in the synthesis of 2-bromo-3-hexyl-5- (4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It can also be used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is 214.46 . It is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用

杂环化合物的合成

已探索了苯并碘硼醇衍生物的合成和 X 射线晶体研究,包括与 3-氯-4-氟-5-丙氧基苯硼酸相关的化合物。这些化合物在五元环中含有三价碘、氧和硼,并表现出平面五元杂环的性质,具有较短的环内 I-O 键距离,表明部分芳香特性。合成涉及氯化和次氯酸盐氧化过程,从而产生各种衍生物,在化学合成中具有潜在应用 (Nemykin 等人,2011 年)。

荧光猝灭机制

已研究了硼酸衍生物中荧光猝灭的机制。例如,已使用稳态荧光测量研究了 4-氟-2-甲氧基苯硼酸的猝灭。了解这些机制对于分析化学和材料科学中设计传感器和其他基于荧光的装置至关重要 (Geethanjali 等人,2015 年)。

聚(芳醚)的合成

已报道使用源自 4-氯或 4-氟-3-三氟甲基苯硼酸等化合物的全氟烷基活化双卤代单体的聚(芳醚)合成。这些聚合物表现出高热稳定性,并用于各种高性能应用 (Banerjee 等人,1999 年)。

配体-酶相互作用的研究

已使用 [sup 19]F NMR 研究了氟代苯硼酸与枯草杆菌蛋白酶等酶的相互作用。此类研究是生物化学和药学科学中理解酶抑制和设计抑制剂的基础 (London & Gabel,1994 年)。

安全和危害

未来方向

作用机制

are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry. They are often used in the development of drugs, as they can bind to target proteins and modulate their activity .

The pharmacokinetics of boronic acids can vary depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others may be rapidly metabolized or excreted .

The action environment can also influence the activity of boronic acids. For example, the pH of the environment can affect the stability of the boron-oxygen bond, potentially influencing the compound’s ability to bind to its target .

生化分析

Biochemical Properties

3-Chloro-4-fluoro-5-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can form complexes with proteins that contain serine or threonine residues, leading to alterations in protein function and activity. These interactions are typically mediated through the formation of covalent bonds between the boronic acid group and the hydroxyl groups of the target biomolecules .

Cellular Effects

The effects of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. By inhibiting these enzymes, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can alter gene expression patterns and impact cellular metabolism. For instance, the inhibition of kinases can lead to changes in the phosphorylation status of downstream targets, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the boronic acid group to the active site of target enzymes, resulting in enzyme inhibition. This binding can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a critical concentration of the compound is required to achieve the desired biochemical effects without causing adverse outcomes .

Metabolic Pathways

3-Chloro-4-fluoro-5-propoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body. Additionally, 3-Chloro-4-fluoro-5-propoxyphenylboronic acid can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells .

属性

IUPAC Name |

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGANLDUFKVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)

![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)

![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2637375.png)